N-(5-fluoro-1H-indazol-3-yl)acetamide
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Overview
Description
N-(5-fluoro-1H-indazol-3-yl)acetamide is a compound belonging to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The presence of a fluorine atom at the 5-position of the indazole ring and an acetamide group at the 3-position makes this compound a unique and interesting compound for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of N-(5-fluoro-1H-indazol-3-yl)acetamide is the RIP2 kinase . RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines .
Mode of Action
This compound interacts with its target, RIP2 kinase, inhibiting its activity . This inhibition disrupts the downstream signaling that leads to the production of inflammatory cytokines .
Biochemical Pathways
The compound affects the NOD1 and NOD2 signaling pathways . These pathways are involved in the innate immune response, and their activation leads to the production of inflammatory cytokines. By inhibiting RIP2 kinase, this compound disrupts these pathways, potentially reducing inflammation .
Result of Action
The inhibition of RIP2 kinase by this compound disrupts the production of inflammatory cytokines . This disruption can potentially lead to a reduction in inflammation, which could be beneficial in the treatment of conditions characterized by excessive inflammation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-fluoro-1H-indazol-3-yl)acetamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules . The compound has been found to interact with a variety of biomolecules, influencing their function and contributing to various biochemical reactions .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . This also includes any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-1H-indazol-3-yl)acetamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Acetamide Group Addition: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-1H-indazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-(5-fluoro-1H-indazol-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(5-fluoro-1H-indazol-3-yl)acetamide can be compared with other indazole derivatives, such as:
N-(5-chloro-1H-indazol-3-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(5-bromo-1H-indazol-3-yl)acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(5-methyl-1H-indazol-3-yl)acetamide: Similar structure but with a methyl group instead of fluorine.
The presence of the fluorine atom in this compound may impart unique properties, such as increased metabolic stability and enhanced biological activity, compared to its analogs.
Properties
IUPAC Name |
N-(5-fluoro-1H-indazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5(14)11-9-7-4-6(10)2-3-8(7)12-13-9/h2-4H,1H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLVUNKKKOMRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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